molecular formula C19H24BrNO2 B4056170 N-1-adamantyl-3-bromo-4-ethoxybenzamide

N-1-adamantyl-3-bromo-4-ethoxybenzamide

Cat. No.: B4056170
M. Wt: 378.3 g/mol
InChI Key: YCPIUTGMZJUYBZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-bromo-4-ethoxybenzamide is a benzamide derivative featuring a 1-adamantyl group attached to the amide nitrogen, with bromo and ethoxy substituents at positions 3 and 4 of the benzoyl ring, respectively. The adamantyl group confers significant lipophilicity and steric bulk, which may enhance membrane permeability and target binding in biological systems. The bromo and ethoxy substituents contribute to electronic and steric properties, influencing reactivity and pharmacological activity.

Properties

IUPAC Name

N-(1-adamantyl)-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-2-23-17-4-3-15(8-16(17)20)18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPIUTGMZJUYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzamide Ring) Amide Attachment Group Molecular Formula Molecular Weight (g/mol) Key Features
N-1-adamantyl-3-bromo-4-ethoxybenzamide 3-Br, 4-OEt 1-adamantyl C₁₉H₂₄BrNO₂ 394.31 High lipophilicity due to adamantyl; ethoxy enhances solubility vs. smaller alkoxy groups.
N-(1-adamantylmethyl)-4-nitro-3-methylbenzamide 4-NO₂, 3-Me 1-adamantylmethyl C₁₉H₂₄N₂O₃ 328.40 Nitro group introduces electron-withdrawing effects; methylene linker increases flexibility.
3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide 3-Br, 4-OMe Benzoxazol-5-yl C₂₂H₁₆BrN₃O₃ 458.29 Benzoxazole core enables π-π interactions; methoxy reduces steric bulk compared to ethoxy.

Key Observations :

  • Adamantyl vs. In contrast, the adamantylmethyl group in the analog adds a methylene spacer, which may enhance conformational flexibility.
  • Substituent Effects : The ethoxy group (OEt) in the target compound is bulkier and more electron-donating than methoxy (OMe) in the benzoxazole analog , which could influence metabolic stability and steric interactions. The nitro group in is strongly electron-withdrawing, making it more reactive in reduction or substitution reactions compared to bromo.

Pharmacological Potential

  • Target Compound : The adamantyl group is associated with antiviral activity (e.g., amantadine derivatives). Bromo and ethoxy substituents may enhance halogen bonding and solubility, respectively.
  • Analog : The nitro group could serve as a prodrug moiety (e.g., reducible to an amine in vivo) or a site for further functionalization.

Stability and Reactivity

  • Bromo vs.
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may slow metabolic degradation (e.g., cytochrome P450 oxidation) compared to methoxy in .

Commercial Availability

  • Analog and : Both are listed in supplier databases, indicating commercial availability for research .
  • Target Compound: Limited supplier data suggests it may require custom synthesis, impacting accessibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-adamantyl-3-bromo-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-1-adamantyl-3-bromo-4-ethoxybenzamide

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